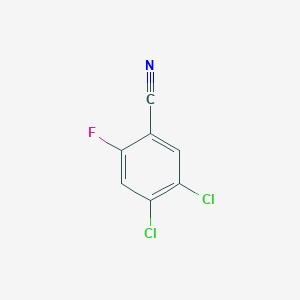

4,5-Dichloro-2-fluorobenzonitrile

Description

4,5-Dichloro-2-fluorobenzonitrile (molecular formula: C₇H₂Cl₂FN) is a halogenated aromatic nitrile compound featuring chlorine atoms at the 4- and 5-positions, a fluorine atom at the 2-position, and a nitrile group at the 1-position of the benzene ring. Its structural specificity confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s SMILES notation is C1=C(C=C(C(=C1C#N)F)Cl)Cl, and its InChIKey is MVNPDOOUQXSMMC-UHFFFAOYSA-N, reflecting its distinct substitution pattern.

Properties

IUPAC Name |

4,5-dichloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOFGRVZPCXWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorobenzonitrile typically involves the bromination of 2,4-dichloro-fluorobenzene, followed by the action of a cyanide on the resulting bromo-5-dichloro-2,4-fluorobenzene . This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that it can undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkali metal fluorides, phase transfer catalysts, and cyanides . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from reactions involving this compound include various substituted benzonitriles and related compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,5-Dichloro-2-fluorobenzonitrile is a chemical compound with applications in various scientific fields, including chemistry, medicine, and industry. Its unique structure gives it distinct chemical and biological properties, making it valuable for research and development.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules. It can also be used in the preparation of 2-chloro-4,5-difluorobenzoic acid . Additionally, it can be used to synthesize 2,4-dichloro-5-fluorobenzonitrile .

- Biology The compound is studied for its potential biological activities, such as antimicrobial activity . Studies have explored its efficacy against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat), with some derivatives showing potent activity .

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases. Related compounds, such as 2-chloro-4,5-difluorobenzonitrile, are valuable intermediates in producing antibacterial agents .

- Industry It is used in developing new materials and chemical processes. For example, 2,4-dichloro-5-fluoro-5-benzonitrile can be used as raw material in the pharmaceutical and agrochemical fields .

Case Studies and Research Findings

- Antimicrobial Activity Derivatives of benzonitriles have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) . One study found that specific substitutions on the phenylthiol ring affected the compound's activity, with certain groups enhancing anti-M.tb activity .

- Synthesis Process A process for preparing 2,6-dichloro-3-fluorobenzonitrile, utilizing industrial by-product 2, has been developed . Additionally, a mixture of dichloro-fluorobenzonitriles can be obtained through ammoxidation of a dichloro-fluorotoluene mixture .

Mechanism of Action

related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. These compounds often interact with molecular targets through nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities with desired biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The properties of 4,5-dichloro-2-fluorobenzonitrile are influenced by halogen placement and functional groups. Below is a comparison with structurally related compounds:

Physical and Chemical Properties

- Melting/Boiling Points : Chlorine substituents generally increase melting points compared to fluorine due to higher molecular weight and stronger intermolecular forces. For example, 4-bromobenzonitrile (MW: 182.02 g/mol) melts at 89–92°C, whereas fluorine analogs like 4-fluorobenzonitrile (MW: 121.12 g/mol) melt at 32–34°C.

- Reactivity : The nitrile group facilitates nucleophilic additions, while chloro and fluoro substituents direct electrophilic substitution reactions to meta/para positions.

Key Research Findings

- Positional Isomerism : 3,5-dichloro-2-fluorobenzonitrile exhibits distinct dipole moments and solubility compared to the 4,5-dichloro isomer due to differences in electron distribution.

- Methyl vs. Fluorine Substitution : Replacing fluorine with a methyl group (as in 4,5-dichloro-2-methylbenzonitrile ) increases steric hindrance, reducing reactivity in SNAr reactions but improving lipid membrane permeability.

- Electron-Withdrawing Effects : Trifluoromethyl analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile ) show enhanced electrophilicity, making them more reactive in nucleophilic aromatic substitutions than chloro-fluoro derivatives.

Biological Activity

4,5-Dichloro-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 4 and 5 positions, a fluorine atom at the 2 position, and a nitrile group. This specific arrangement of substituents contributes to its distinct chemical reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzene ring with two chlorines and one fluorine | Potential for varied biological interactions |

| 4,5-Dichloro-2-methoxybenzonitrile | Benzene ring with two chlorines and one methoxy | Different reactivity profile due to methoxy group |

| 4-Chloro-3-methoxybenzonitrile | Methoxy group at a different position | Variation in steric hindrance affecting reactions |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for cell survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance, in a study involving human cervical carcinoma (HeLa) cells, treatment with this compound resulted in significant cytotoxicity at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Nucleophilic Aromatic Substitution : The presence of halogens allows for nucleophilic attack by cellular nucleophiles, leading to the formation of new chemical entities that can modulate biological pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, thereby altering cellular responses.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzonitriles, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations greater than 10 µM after 48 hours of treatment .

- Mechanistic Insights : Research exploring the mechanism revealed that treatment with this compound led to increased levels of ROS in treated cells compared to controls, suggesting oxidative stress as a potential mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.